Moxifloxacina Acil-beta-D-glucurónido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

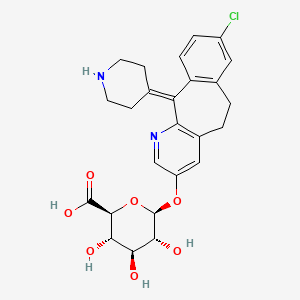

Moxifloxacin Acyl-beta-D-glucuronide (MAG) is a metabolite of Moxifloxacin, which is a fluoroquinolone antibiotic used to treat bacterial infections. MAG is formed by the glucuronidation of Moxifloxacin, and it has been found to have unique properties that make it an interesting molecule for scientific research.

Aplicaciones Científicas De Investigación

Efecto Antibacteriano

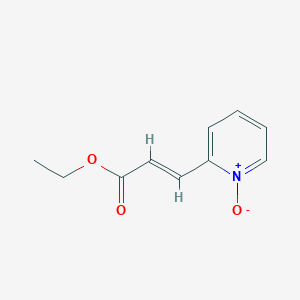

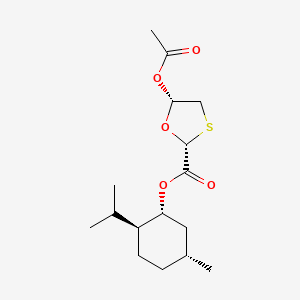

La moxifloxacina es un antibiótico fluoroquinolónico de cuarta generación que se utiliza ampliamente para tratar infecciones bacterianas, como neumonía, conjuntivitis, endocarditis, tuberculosis y sinusitis {svg_1}. Es activo contra bacterias gramnegativas y grampositivas {svg_2}.

Inhibición de las Topoisomerasas del ADN Bacteriano

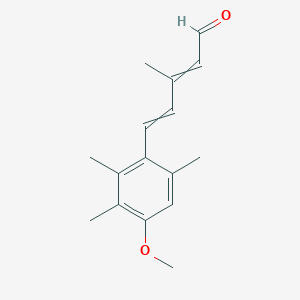

Al igual que otros agentes antibacterianos fluoroquinolónicos, la moxifloxacina inhibe el crecimiento de bacterias susceptibles al inhibir las topoisomerasas del ADN bacteriano {svg_3}.

Metabolismo y Excreción

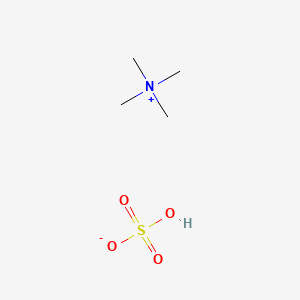

La moxifloxacina se metaboliza principalmente a un N-sulfonato (metabolito M1) y un acil-glucurónido (metabolito M2). Se han demostrado concentraciones bajas de un N-sulfonato de acil-glucurónido (metabolito M3) en animales experimentales, pero este metabolito no es relevante en humanos {svg_4}.

Estudio de Hepatotoxicidad

La moxifloxacina puede causar hepatotoxicidad grave con hepatitis inducida por fármacos, función hepática anormal e ictericia {svg_5}. Se investigaron las formas dependientes de la dosis y del tiempo de la lesión hepática inducida por moxifloxacina mediante un método de metabolómica dirigida {svg_6}.

Alerta Temprana de Hepatotoxicidad

Se midieron los niveles séricos de los indicadores bioquímicos relacionados con la función hepática, incluidos ALT, AST, TBIL, fosfatasa alcalina, superóxido dismutasa y malondialdehído, para evaluar la lesión hepática {svg_7}. Sin embargo, estos indicadores apenas se pueden utilizar para la alerta temprana de la hepatotoxicidad causada por moxifloxacina debido a su limitada sensibilidad e importante histéresis {svg_8}.

Predicción de la Hepatotoxicidad

El estudio de metabolómica dirigido demostró que las concentraciones séricas de carnitinas de acil graso, ácidos grasos y dehidroepiandrosterona pueden cambiar dinámicamente con la gravedad de la lesión hepática relacionada con la moxifloxacina. Los niveles séricos elevados de carnitina de acil graso, ácido graso y dehidroepiandrosterona fueron prometedores para predecir la hepatotoxicidad inducida por moxifloxacina {svg_9}.

Mecanismo De Acción

Target of Action

Moxifloxacin Acyl-beta-D-glucuronide, also known as rac cis-Moxifloxacin Acyl-beta-D-glucuronide, is a metabolite of Moxifloxacin . Moxifloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . The primary targets of Moxifloxacin are the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The bactericidal action of Moxifloxacin results from the inhibition of the enzymes topoisomerase II and topoisomerase IV . By binding to these enzymes, Moxifloxacin prevents the relaxation of supercoiled DNA that is required for the replication of bacterial DNA . This leads to the inhibition of bacterial growth and eventually results in the death of the bacteria .

Biochemical Pathways

The inhibition of topoisomerase II and IV disrupts the bacterial cell’s ability to replicate, transcribe, repair, and recombine DNA . This disruption affects various biochemical pathways within the bacterial cell, leading to cell death .

Pharmacokinetics

It is known that the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, such as deuterium substitution, can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of the action of Moxifloxacin Acyl-beta-D-glucuronide is the inhibition of bacterial growth and eventually the death of the bacteria . This is achieved through the inhibition of the enzymes topoisomerase II and IV, which are essential for bacterial DNA replication .

Análisis Bioquímico

Biochemical Properties

Moxifloxacin Acyl-beta-D-glucuronide is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . It interacts with various enzymes and proteins, and the nature of these interactions is largely dependent on the charged carboxylate ion and neutral hydroxyl group in the glucuronide .

Cellular Effects

The cellular effects of Moxifloxacin Acyl-beta-D-glucuronide are complex and multifaceted. It has been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of its degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . These protein adducts can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Moxifloxacin Acyl-beta-D-glucuronide exerts its effects at the molecular level through a variety of mechanisms. It is known to undergo degradation reactions similar to acyl glucosides, suggesting a potential for similar modes of toxicity . The transacylation reaction was modelled using density functional theory and the calculated activation energy for this reaction showed a close correlation with the degradation rate of the 1-β anomer .

Temporal Effects in Laboratory Settings

It is known that the compound undergoes degradation via intramolecular transacylation and hydrolysis

Metabolic Pathways

Moxifloxacin Acyl-beta-D-glucuronide is involved in the metabolic pathways of carboxylic acid-containing drugs . It is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of UGT enzymes

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Moxifloxacin Acyl-beta-D-glucuronide involves the acylation of Moxifloxacin with glucuronic acid to form the glucuronide conjugate.", "Starting Materials": [ "Moxifloxacin", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "N,N-Dimethylformamide (DMF)", "Chloroform", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Moxifloxacin is dissolved in DMF and DCC is added to activate the carboxylic acid group of glucuronic acid.", "DMAP is added as a catalyst to promote the reaction.", "The mixture is stirred at room temperature for several hours to allow for the formation of the acylated product.", "The reaction mixture is then poured into a mixture of chloroform and NaHCO3 to extract the product.", "The organic layer is separated and washed with water and dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain the crude product.", "The crude product is purified by column chromatography using ethyl acetate and methanol as eluents.", "The purified product is obtained as a white solid." ] } | |

| 733002-61-4 | |

Fórmula molecular |

C27H32FN3O10 |

Peso molecular |

577.6 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-6-[7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H32FN3O10/c1-39-23-17-13(7-15(28)18(23)30-8-11-3-2-6-29-16(11)10-30)19(32)14(9-31(17)12-4-5-12)26(38)41-27-22(35)20(33)21(34)24(40-27)25(36)37/h7,9,11-12,16,20-22,24,27,29,33-35H,2-6,8,10H2,1H3,(H,36,37)/t11-,16+,20-,21-,22+,24-,27-/m0/s1 |

Clave InChI |

CAEIKPOEUGEJIR-XNYZSDPXSA-N |

SMILES isomérico |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |

SMILES canónico |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Sinónimos |

1-[1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylate] β-D-Glucopyranuronic Acid; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

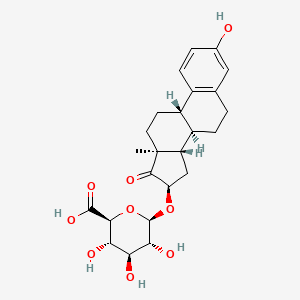

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)